molecular formula C8H8ClFO B1356780 4-(Chloromethyl)-1-fluoro-2-methoxybenzene CAS No. 276861-59-7

4-(Chloromethyl)-1-fluoro-2-methoxybenzene

Cat. No.: B1356780
CAS No.: 276861-59-7
M. Wt: 174.6 g/mol
InChI Key: YCMHNQSQSFDIQQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a fluoro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene typically involves the chloromethylation of 1-fluoro-2-methoxybenzene. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reactivity and selectivity of the chloromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of fluoro-methoxybenzaldehyde or fluoro-methoxybenzoic acid.

    Reduction: Formation of 1-fluoro-2-methoxybenzene.

Scientific Research Applications

4-(Chloromethyl)-1-fluoro-2-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of novel drugs due to its unique functional groups.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene depends on its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-fluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

    4-(Chloromethyl)-1-fluoro-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(Chloromethyl)-1-fluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-(Chloromethyl)-1-fluoro-2-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the methoxy group offers electron-donating properties, while the fluoro group provides electron-withdrawing effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(chloromethyl)-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMHNQSQSFDIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591790
Record name 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276861-59-7
Record name 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4-fluoro-3-methoxyphenyl)methanol (Claudi, et al., J. Med. Chem. 1990, 33(9):2408) (0.90 g, 5.76 mmol) in anhydrous dichloromethane (10 mL) was added thionyl chloride (0.84 mL, 12 mmol) and anhydrous N,N-dimethylformamide (2 drops). The reaction mixture was stirred at ambient temperature for 16 h and concentrated in vacuo to afford 4-(chloromethyl)-1-fluoro-2-methoxybenzene (0.73 g, 72%) as a brown oil: 1H NMR (300 MHz, CDCl3) δ 7.05-6.86 (m, 3H), 4.53 (s, 2H), 3.88 (s, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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